Biotin-16-dCTP

PCR DNA Labeling Probe Synthesis

Standard biotinylated nucleotides often fail in PCR or high-density labeling due to linker position and length incompatibility. Biotin-16-dCTP solves this with a C5-linked 16-atom spacer. - **Performance:** Maintains amplicon yield at ~92% substitution vs. 75% for Biotin-16-dUTP; detects single-copy genes (~0.25 pg DNA). - **Enzyme Compatibility:** Validated for PCR, nick translation, primer extension, 3'-end labeling, and MMLV reverse transcriptase. - **Supply:** 1.0-1.1 mM solution in Tris-HCl, ≥95% HPLC purity. Standardize core facility inventory with one validated reagent.

Molecular Formula C32H51N8O17P3S
Molecular Weight 944.8 g/mol
Cat. No. B15585067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-16-dCTP
Molecular FormulaC32H51N8O17P3S
Molecular Weight944.8 g/mol
Structural Identifiers
InChIInChI=1S/C32H51N8O17P3S/c33-30-20(17-40(32(46)39-30)28-16-22(41)23(55-28)18-54-59(50,51)57-60(52,53)56-58(47,48)49)8-6-14-35-27(44)12-7-15-36-25(42)10-2-1-5-13-34-26(43)11-4-3-9-24-29-21(19-61-24)37-31(45)38-29/h17,21-24,28-29,41H,1-5,7,9-16,18-19H2,(H,34,43)(H,35,44)(H,36,42)(H,50,51)(H,52,53)(H2,33,39,46)(H2,37,38,45)(H2,47,48,49)/t21-,22?,23+,24-,28+,29-/m0/s1
InChIKeyZASUZJWVLSBCNG-QTIUBNCPSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 25 nmol / 100 nmol / 500 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-16-dCTP Core Specifications


Biotin-16-dCTP (CAS: 2567941-52-8) is a modified deoxycytidine triphosphate (dCTP) analog, belonging to the class of biotinylated nucleotides used for the enzymatic introduction of a biotin affinity tag into DNA. It consists of a dCTP core modified at the C5 position of the cytidine base with a 16-atom linker arm terminating in a biotin moiety [1]. This structure is designed to ensure optimal substrate properties for DNA polymerases, enabling high-efficiency incorporation during PCR, nick translation, primer extension, and 3'-end labeling, while the extended linker facilitates efficient post-labeling detection via streptavidin conjugates [2]. Its molecular weight is 944.78 g/mol (free acid), and it is typically supplied as a ≥95% pure solution (HPLC) .

Chemistry C5-modified dCTP with 16-atom linker arm
Workflow Enzymatic DNA labeling via PCR, nick translation, primer extension, RT
Selection logic C5 attachment preserves base-pairing for broader polymerase compatibility vs N4 analogs

Biotin-16-dCTP Differentiation from Analogs


Substituting Biotin-16-dCTP with a different biotinylated nucleotide, such as Biotin-11-dCTP, Biotin-14-dCTP, or Biotin-16-dUTP, is not functionally equivalent and will predictably alter experimental outcomes. The core differentiation stems from three interdependent variables: (1) the linker length and attachment position, which dictate the substrate recognition by DNA polymerases and the accessibility of the biotin moiety for detection; (2) the specific base identity (dCTP vs. dUTP), which influences incorporation efficiency and tolerance during PCR; and (3) the resulting impact on assay sensitivity and reproducibility. For instance, while Biotin-14-dCTP has a 14-atom linker at the N4 position, its use in PCR is not recommended due to poor incorporation, a limitation not shared by Biotin-16-dCTP [1]. Similarly, Biotin-16-dUTP, despite an identical linker, exhibits a sharp decline in PCR amplicon yield above 75% substitution, whereas Biotin-16-dCTP maintains robust yields up to ~90% substitution [2]. These quantifiable differences necessitate a deliberate, evidence-based selection of Biotin-16-dCTP for applications requiring high-density labeling, PCR-based probe generation, or maximal detection sensitivity.

PCR fit Biotin-16-dCTP (C5) supports PCR; Biotin-14-dCTP (N4) is restricted to nick translation, limiting direct substitution in PCR-based probe generation.
Yield risk Replacing Biotin-16-dCTP with Biotin-16-dUTP may reduce substitution tolerance and amplicon yield at high labeling densities.
Detection sensitivity Switching to Biotin-11-dCTP (11-atom linker) may reduce streptavidin accessibility vs the 16-atom spacer.

Biotin-16-dCTP Differentiation Evidence


PCR Substitution Tolerance: dCTP vs. dUTP

In direct comparative PCR titration experiments, Biotin-16-dCTP demonstrates a significantly higher tolerance for substitution of its natural counterpart (dCTP) compared to the analogous Biotin-16-dUTP. While both nucleotides support strong amplicon formation at 75% substitution, Biotin-16-dUTP yield decreases sharply above this threshold. In contrast, Biotin-16-dCTP maintains high amplicon yield until approximately 90% substitution, indicating that Taq DNA polymerase incorporates Biotin-16-dCTP with greater efficiency [1].

PCR Substitution Tolerance
Head-to-head
~92% vs ~75% substitution at 50% yield reduction
Supports higher labeling density without yield loss.
Taq pol; dCTP vs dUTP analog; gel quantification.
PCR DNA Labeling Probe Synthesis

Taq Polymerase Incorporation Efficiency

The attachment position and linker length are primary determinants of a modified nucleotide's substrate compatibility with different DNA polymerases. Biotin-16-dCTP, modified at the C5 position of the pyrimidine ring via a 16-atom linker, is verified for use in PCR with Taq polymerase, Nick Translation, Primer Extension, 3'-End Labeling, and Reverse Transcription [1]. In stark contrast, Biotin-14-dCTP, which has a 14-atom linker attached at the N4 position (a site involved in Watson-Crick base pairing), is explicitly not recommended for PCR due to failed or highly inefficient incorporation [1].

Taq Pol Incorporation
Head-to-head
Biotin-16-AA-dCTP: higher incorporation efficiency; robust yield at 75–90% substitution.
Biotin-16-AA-dUTP: lower efficiency; yield decline initiates above 75% substitution.
Reported incorporation context supports reagent-use efficiency.
Side-by-side Taq pol comparison; consistent across substitution levels.
Enzymatic Incorporation Linker Chemistry PCR

PCR Compatibility: C5 vs. N4 Linker

DNA probes labeled with biotinylated dCTP analogs, including the structural class of C5-linker modified dCTPs to which Biotin-16-dCTP belongs, have been shown to achieve a detection sensitivity of 0.25 pg of target DNA when used with a streptavidin-alkaline phosphatase conjugate and colorimetric detection. This sensitivity is sufficient for the reproducible and rapid detection of single-copy genes in Southern blots of mammalian genomic DNA [1]. While this study used earlier generation biotinylated dCTP analogs, the data establishes a baseline sensitivity for this class of C5-modified dCTP probes, which Biotin-16-dCTP is designed to match or exceed due to its optimized 16-atom linker for enhanced biotin accessibility.

PCR Compatibility
Cross-study
5 compatible enzymatic methods (PCR, nick translation, primer extension, 3'-end labeling, RT) vs 1 method (nick translation only)
C5 linker preserves base-pairing; N4 attachment blocks PCR and primer extension.
Jena Bioscience enzymatic incorporation testing.
Detection Sensitivity Southern Blot Non-radioactive Labeling

Streptavidin Detection Sensitivity by Linker Length

Commercially available Biotin-16-dCTP is supplied with stringent quality control specifications, including a minimum purity of ≥95% as determined by HPLC [1]. Its precise spectroscopic properties are defined: λmax = 294 nm with a molar extinction coefficient (ε) of 9.3 L mmol⁻¹ cm⁻¹ (in Tris-HCl pH 7.5) [1]. This level of characterization is essential for accurate quantification of incorporation efficiency and ensures lot-to-lot consistency, which is a critical procurement consideration for longitudinal studies or assay validation.

Detection Sensitivity
Class-level
16-atom linker vs 11-atom linker: extended spacer arm reduces steric hindrance for streptavidin binding.
May support detection sensitivity for low-abundance targets.
Class-level inference; no quantitative dCTP-specific signal ratio data.
Quality Control Reproducibility Analytical Chemistry

Biotin-16-dCTP Applications


PCR Probe Labeling for Southern Blots

This is the premier application for Biotin-16-dCTP. Its ability to tolerate ~90% substitution in PCR [1] enables the generation of DNA probes with a very high density of biotin labels. This directly translates to a stronger signal when detected with streptavidin-enzyme or streptavidin-fluorophore conjugates. This is particularly critical for detecting low-copy-number targets in Southern blotting, where a sensitivity of 0.25 pg of DNA has been demonstrated using C5-linked biotin-dCTP probes [2], and for achieving high signal-to-noise ratios in Fluorescence In Situ Hybridization (FISH) experiments.

FISH Probe Generation by PCR

For laboratories transitioning away from radioactive labeling (e.g., 32P), Biotin-16-dCTP is a proven and reliable substrate for standard nick translation protocols [3]. Its verified compatibility with DNA Polymerase I/DNase I ensures efficient and predictable incorporation. Unlike Biotin-14-dCTP, which is not recommended for PCR [3], Biotin-16-dCTP offers a more versatile tool that can be used across multiple enzymatic labeling methods (nick translation, PCR, primer extension) without changing reagents, simplifying laboratory inventory and validation efforts.

RNA-Binding Protein Enrichment via In Situ RT

Biotin-16-dCTP is a verified substrate for Terminal deoxynucleotidyl Transferase (TdT), allowing for the efficient addition of a short biotinylated tail to the 3'-end of DNA oligonucleotides [3]. This method is widely used to create biotinylated capture probes for affinity purification of DNA-binding proteins or for immobilizing oligonucleotides on streptavidin-coated surfaces in microarray and biosensor applications. The 16-atom linker ensures that the immobilized biotin moiety remains highly accessible for streptavidin binding, maximizing capture efficiency.

Multi-Method DNA Labeling Standardization

Biotin-16-dCTP is specifically utilized as a labeling substrate in Nascent Chromatin Capture (NCC) assays to tag newly synthesized DNA in living cells . This allows for the subsequent isolation and analysis of proteins associated with nascent chromatin, providing insights into DNA replication, repair, and epigenetic inheritance. The high incorporation efficiency of Biotin-16-dCTP is essential for achieving sufficient labeling density for efficient pull-down of replication forks and associated factors.

Application
Selection Property
Validation Focus
PCR probe labeling for Southern blots
High substitution tolerance without yield loss
Amplicon yield at labeling density; streptavidin-HRP detection
FISH probe generation by PCR
C5 linker preserves hybridization efficiency
Steric accessibility of biotin for streptavidin-fluorophore binding
RNA-binding protein enrichment via in situ RT
MMLV RT compatibility and incorporation efficiency
cDNA labeling density and enrichment specificity
Multi-method DNA labeling standardization
Broad enzymatic method compatibility
Cross-method lot consistency and protocol simplification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Biotin-16-dCTP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.